molecular formula C24H20F3N5O2S B2540339 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1105232-35-6

2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2540339
Número CAS: 1105232-35-6
Peso molecular: 499.51
Clave InChI: QXRNVKQLVPPNLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a synthetic thiazolo[4,5-d]pyridazine derivative characterized by a 4-oxo-7-phenyl core, a pyrrolidin-1-yl substituent at the 2-position, and an acetamide group linked to a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may improve solubility and binding affinity.

Propiedades

IUPAC Name

2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N5O2S/c25-24(26,27)16-8-10-17(11-9-16)28-18(33)14-32-22(34)20-21(19(30-32)15-6-2-1-3-7-15)35-23(29-20)31-12-4-5-13-31/h1-3,6-11H,4-5,12-14H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNVKQLVPPNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that belongs to the class of thiazolo-pyridazine derivatives. Its structure includes a thiazole ring, a pyrrolidine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H20F3N5O2SC_{24}H_{20}F_3N_5O_2S, with a molecular weight of approximately 499.5 g/mol . The presence of various functional groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC24H20F3N5O2S
Molecular Weight499.5 g/mol
CAS Number1105232-35-6

Anti-inflammatory Activity

Research indicates that thiazole and pyridazine derivatives often exhibit anti-inflammatory properties. The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In vitro studies have shown that similar compounds can significantly reduce the production of pro-inflammatory cytokines in RAW264.7 macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. For instance, related thiazole derivatives have demonstrated IC50 values against cancer cell lines lower than standard chemotherapeutic agents like doxorubicin, indicating their potency .

Cell LineIC50 (µM)
A-431 (skin carcinoma)< 10
Jurkat (T-cell leukemia)< 15

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the pyrrolidine ring enhances the biological activity of these compounds. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like trifluoromethyl are associated with increased potency against various biological targets .

Case Studies

  • Case Study on COX-II Inhibition : A study evaluated the COX-II inhibitory activity of various thiazole derivatives, including those similar to our compound. The most potent derivative showed an IC50 value of 0.011 µM , significantly outperforming traditional COX inhibitors like Rofecoxib .
  • Anticancer Efficacy : Another investigation into thiazolo-pyridazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against breast cancer cells, with some achieving IC50 values comparable to leading chemotherapeutics .

Aplicaciones Científicas De Investigación

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the reaction of pyrrolidine and various halogenated phenyl compounds.
  • Chemical Reactions : Key reactions include nucleophilic substitutions and cyclization processes facilitated by reagents such as phosphorus pentasulfide.
  • Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit antimicrobial activities. Research highlights the efficacy of these compounds against various bacterial strains, suggesting their potential use in treating infections.

Antitumor Activities

The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent. The mechanism of action is thought to involve the disruption of cellular processes critical for tumor growth and survival .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has demonstrated significant anti-inflammatory effects in animal models. It has been tested using various models such as the hot plate test and acetic acid-induced writhing test, showing promise for development as an analgesic and anti-inflammatory medication .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Synthesis & Biological ActivityCompounds showed analgesic and anti-inflammatory properties with yields of 78–87%.
Antimicrobial ActivityDemonstrated efficacy against multiple bacterial strains, highlighting therapeutic potential.
Antitumor StudiesInhibition of cancer cell proliferation observed in vitro; further studies needed for clinical application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bioactivity and Functional Insights

While direct bioactivity data for the target compound are absent in the evidence, insights can be drawn from related studies:

  • Thiazolo-Pyridazine/Pyrimidine Scaffolds : These heterocycles are associated with kinase inhibition (e.g., JAK2, EGFR) and anti-inflammatory effects. The pyridazine core in the target compound may confer distinct selectivity compared to pyrimidine-based analogs .
  • Trifluoromethyl Group: This substituent is a bioisostere for methyl or halogens, improving membrane permeability and resistance to oxidative metabolism. Compounds with trifluoromethyl groups often exhibit enhanced pharmacokinetic profiles compared to non-fluorinated analogs .
  • Pyrrolidine vs. Acyclic Amines : Cyclic amines like pyrrolidine typically improve solubility and reduce off-target interactions compared to linear alkylamines, as seen in drug candidates like crizotinib .

Hypothetical Data Table

Property Target Compound Compound 19 () Compound 20 ()
Core Structure Thiazolo[4,5-d]pyridazin-4-one Thiazolo[4,5-d]pyrimidin-5-thione Thiazolo[4,5-d]pyrimidin-5-thione
Key Substituents Pyrrolidin-1-yl, CF3-Ph Coumarin-hydroxy, methylthienyl Diphenyl, chromenone
Synthetic Method Likely microwave-assisted (inferred) Microwave-assisted in DMF/glacial acetic acid Conventional heating in DMF/glacial acetic acid
Theoretical LogP ~3.5 (high lipophilicity) ~2.8 ~3.1
Hypothetical Bioactivity Kinase inhibition, anti-inflammatory Anticancer (chromene-linked) Antifungal (chromenone-linked)

Q & A

Q. How to design experiments for membrane permeability assessment?

  • Methodological Answer : Use artificial membrane assays (PAMPA) and Caco-2 cell monolayers to model intestinal absorption. For polar analogs, logP adjustments via trifluoromethyl substitution improved permeability by 50% .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.